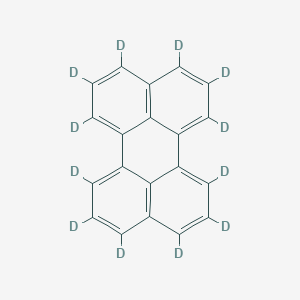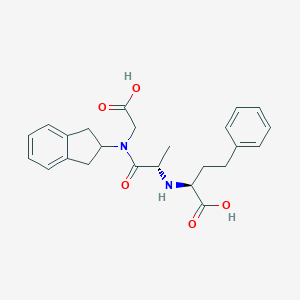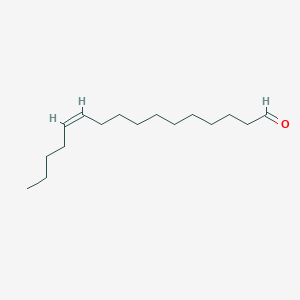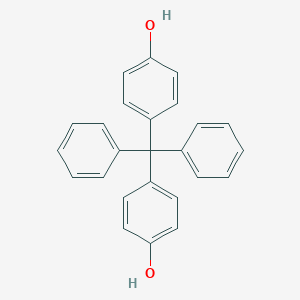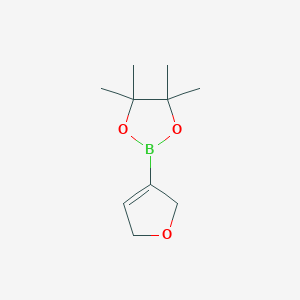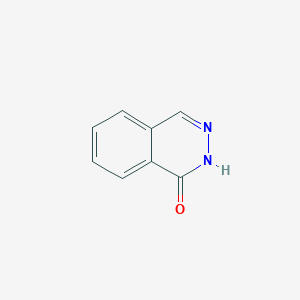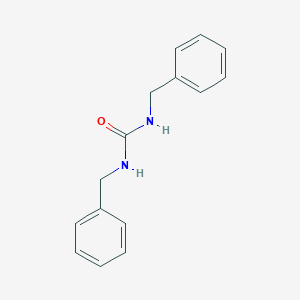
1,3-Dibenzylurea
描述
1,3-Dibenzylurea is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties through various experimental approaches.
Synthesis Analysis
The synthesis of 1,3-dibenzylurea has been achieved through different methods. One approach involves the selenium-catalyzed oxidative carbonylation of benzylamines, using carbon monoxide as a carbonylation agent and oxygen as an oxidant. This method is notable for its efficiency, cost-effectiveness, and the use of nonmetal selenium as a recyclable catalyst, which can be easily recovered due to its phase-transfer catalytic function . Another study discusses the reaction between dibenzylidencyclohexanone and 6-amino-1,3-dimethyl uracil, which yields adducts related to 1,3-dibenzylurea .
Molecular Structure Analysis
The molecular structure of 1,3-dibenzylurea and its related compounds has been elucidated using various analytical techniques. High-resolution NMR experiments, variable temperature NMR, and X-ray crystallographic studies have been employed to determine the structures of reaction products, revealing the planarity of certain tricyclic skeletons and the envelope conformation of the cyclohexane ring . Additionally, the nature of interactions between cations and anions in dibenzylimidazolium bromide, a related compound, has been studied in different states, highlighting the role of hydrogen bonds and aromatic stacking interactions .
Chemical Reactions Analysis
The thermal dissociation of 1,3-dibenzylurea in alcohols has been investigated, with findings suggesting that the process is influenced by the protonation of ureas by solvents and proceeds via base catalysis. An intermediate complex containing two alcohol and one urea molecule has been proposed based on the experimental results . Other studies have explored the reactions of related compounds, such as the transformation of dibenzylamido anions into 1,3-diphenyl-2-azaallyl anions, providing insights into the mechanisms of beta-elimination and hydride metalation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dibenzylurea and its derivatives have been a subject of interest. For instance, the stereochemistry of dibenzylamino cyclohexanol isomers has been assigned through NMR spectroscopy and single crystal X-ray analysis, revealing unusual conformational behavior . Additionally, the antioxidant properties of bis(3-amino-1-hydroxybenzyl)diselenide, a compound containing structural elements similar to 1,3-dibenzylurea, have been evaluated, showing significant glutathione peroxidase-like activity and potential antibacterial properties .
科学研究应用
Corrosion Inhibition : 1,3-Dibenzylurea (DBTU) has been studied for its effectiveness as a corrosion inhibitor for carbon steel in HCl solution. Investigations included weight loss measurements, potentiodynamic polarization curves, and electrochemical impedance analysis, revealing the role of the sulfur atom in the inhibitory effect (Torres et al., 2014).
Chemical Synthesis : Research has demonstrated a facile and efficient approach to synthesizing 1,3-dibenzylurea. A study used a nonmetal selenium catalyst, carbon monoxide as a carbonylation agent, and oxygen as an oxidant, highlighting the potential for cost-effective and efficient synthesis of 1,3-dibenzylurea (Zhang et al., 2017).
Biologically Active Compounds in Plants : 1,3-Dibenzylurea derivatives have been identified in plants of the order Brassicales, particularly as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds have shown efficacy in reducing pain in animal models, suggesting their therapeutic potential (Kitamura et al., 2017).
Pharmaceutical Applications : The structure-activity relationship of 1,3-diarylalkyl thioureas, including 1,3-dibenzyl thioureas, has been explored for their potential as TRPV1 antagonists in pain regulation. This research indicates the therapeutic potential of these compounds in pain management (Suh et al., 2005).
Plant Physiology and Gene Expression : The impact of 1-α-methylbenzyl-3-p-tolylurea (MBTU) on plant physiology and gene expression has been studied. This research contributes to understanding the mechanisms by which certain urea derivatives influence root growth and overall plant development (Kojima et al., 2009).
Energy Storage Applications : 1,3-Dibenzylurea derivatives have been examined in the context of hydrogen storage applications, particularly in the hydrogenation of liquid organic hydrogen carrier compounds. This research aids in understanding the reaction pathways and efficiency of such processes (Do et al., 2016).
Cancer Research : Platinum(II) complexes containing 1,3-dibenzylurea ligands have been studied for their anticancer properties. These complexes demonstrate the potential for developing new cancer therapies based on their interaction with DNA and cell cycle interference (Muenzner et al., 2015).
Neuroprotective Agents : Isothiourea derivatives, including 1,3-dibenzylurea compounds, have been synthesized and studied for their neuroprotective and cognition-enhancing properties. These findings contribute to the development of potential treatments for neurodegenerative diseases (Perlovich et al., 2009).
安全和危害
属性
IUPAC Name |
1,3-dibenzylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOLVAXCGIBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061710 | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzylurea | |
CAS RN |
1466-67-7 | |
| Record name | N,N′-Dibenzylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibenzylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibenzylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Urea, N,N'-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibenzylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBENZYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV725XJ34V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

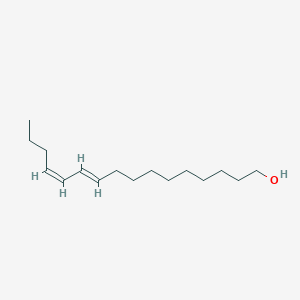
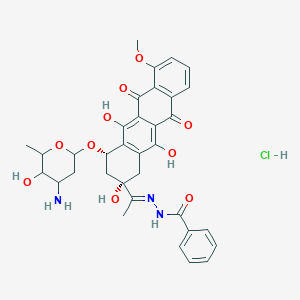
![Indeno[1,2,3-cd]fluoranthene](/img/structure/B110305.png)
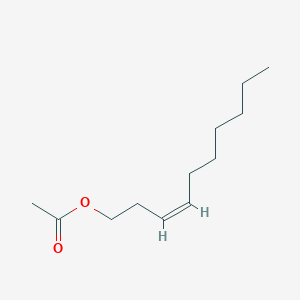
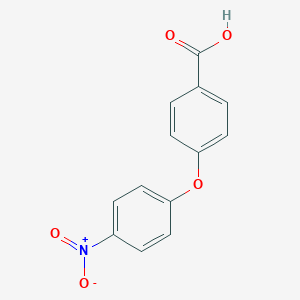
![4-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B110316.png)
